molecular formula C9H14BNO5S B2711408 [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid CAS No. 1032825-28-7

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid

Cat. No.: B2711408
CAS No.: 1032825-28-7
M. Wt: 259.08
InChI Key: PNNBBUKGGKVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group and a methoxyethylamine group. The combination of these functional groups imparts distinct reactivity and versatility to the compound.

Preparation Methods

The synthesis of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-aminophenylboronic acid with methoxyethylamine in the presence of a sulfonyl chloride reagent.

    Introduction of the boronic acid group: The boronic acid functionality can be introduced through a reaction with boronic acid derivatives or by direct borylation of the phenyl ring.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form boronic alcohols or boronic ethers using reducing agents such as sodium borohydride.

    Coupling reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Scientific Research Applications

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Comparison with Similar Compounds

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Lacks the sulfonamide and methoxyethylamine groups, resulting in different reactivity and applications.

    4-Sulfonamidophenylboronic acid: Contains a sulfonamide group but lacks the methoxyethylamine group, leading to variations in its chemical behavior and biological activity.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the sulfonamide and methoxyethylamine groups, affecting its overall properties and uses.

Biological Activity

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid (CAS: 1032825-28-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄BNO₅S. The presence of the boronic acid group is significant for its interactions with biological targets, particularly in enzyme inhibition and modulation of cellular pathways.

Anticancer Activity

Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway .

Case Study:
A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines. In vitro assays showed that compounds similar to this compound could induce cell death in HeLa and A549 cancer cells without significant toxicity to normal cells .

Enzyme Inhibition

Boronic acids are known to act as inhibitors for various enzymes, including serine hydrolases such as fatty acid amide hydrolase (FAAH). The mechanism involves the formation of a covalent bond between the boron atom and the active site residues of the enzyme. This interaction can lead to prolonged inhibition of enzyme activity, which is beneficial in therapeutic contexts like pain management and inflammation control .

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
Phenylboronic AcidFAAH0.5
This compoundFAAHTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to bortezomib, it may disrupt protein degradation pathways.
  • Enzyme Targeting : Its structure allows it to selectively bind to specific enzymes involved in metabolism and signaling pathways.
  • Cellular Uptake : The methoxyethyl group may enhance solubility and cellular uptake, increasing bioavailability.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications in its structure:

  • Sulfonamide Group : Enhances water solubility and interaction with biological targets.
  • Boronic Acid Moiety : Critical for enzyme binding; modifications can alter binding affinity and selectivity.
  • Alkyl Substituents : Variations in the alkyl chain length or branching can impact pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

[4-(2-methoxyethylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBBUKGGKVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 8.36 mL, 20.89 mmol) was added dropwise to a solution of 4-bromo-N-[2-(methoxy)ethyl]benzenesulfonamide (0.5 g, 1.72 mmol) and triisopropylborate (4.8 mL, 20.89 mmol) in THF (15 mL) at −78° C. The mixture was stirred at −78° C. for 3 h and allowed to warm up to ambient temperature, stirred at ambient temperature overnight. The mixture was quenched with water (5 mL) and concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 30% 2M NH3 in MeOH/CH2Cl2 to give 400 mg (89%) of [4-({[2-(methoxy)ethyl]amino}sulfonyl)phenyl]boronic acid as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.06-7.28 (m, 4H), 3.25-3.19 (m, 2H), 3.16-3.06 (m, 3H), 2.88-2.74 (m, 2H); LRMS (ESI), m/z 258 (M−H).
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.